molecular formula C13H17NO3S B6418128 ethyl 2-cyclopropaneamido-4,5-dimethylthiophene-3-carboxylate CAS No. 333397-50-5

ethyl 2-cyclopropaneamido-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B6418128
CAS No.: 333397-50-5
M. Wt: 267.35 g/mol
InChI Key: ZTCYNZPSCRRVHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-cyclopropaneamido-4,5-dimethylthiophene-3-carboxylate, also known as ECDMT or ECDMT-3, is a synthetic compound that has been used in a variety of scientific research applications. It is a cyclopropane amide derivative of dimethylthiophene, a sulfur-containing heterocyclic compound. ECDMT-3 has a wide range of properties and applications, making it a useful tool in the laboratory.

Scientific Research Applications

Ethyl 2-cyclopropaneamido-4,5-dimethylthiophene-3-carboxylate-3 has a wide range of applications in scientific research. It has been used as a tool to study the structure and properties of organic compounds, as a catalyst for organic reactions, and as a building block for the synthesis of other complex molecules. It has also been used in the study of chemical reactions, such as those involving the formation of boron-containing compounds. Additionally, it has been used in the study of the structure and function of proteins, as well as in the development of new drugs and therapies.

Advantages and Limitations for Lab Experiments

Ethyl 2-cyclopropaneamido-4,5-dimethylthiophene-3-carboxylate-3 has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and can be used in a variety of different applications. Additionally, it is relatively stable and has a low toxicity profile. However, it is also relatively expensive, and its reactivity can be unpredictable in some cases.

Future Directions

There are a variety of potential future directions for the use of ethyl 2-cyclopropaneamido-4,5-dimethylthiophene-3-carboxylate-3 in scientific research. One potential direction is the development of new drugs and therapies based on its biochemical and physiological effects. Additionally, it could be used to study the structure and properties of organic molecules, as well as to develop new catalysts for organic reactions. Finally, it could be used as a tool to investigate the structure and function of proteins and other enzymes.

Synthesis Methods

Ethyl 2-cyclopropaneamido-4,5-dimethylthiophene-3-carboxylate-3 can be synthesized in a variety of ways. The most common method involves the reaction of 2-cyclopropanecarboxylic acid and dimethylthiophene-3-carboxylic acid. This reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide. Other methods of synthesis involve the use of Grignard reagents or other organometallic compounds.

Properties

IUPAC Name

ethyl 2-(cyclopropanecarbonylamino)-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S/c1-4-17-13(16)10-7(2)8(3)18-12(10)14-11(15)9-5-6-9/h9H,4-6H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTCYNZPSCRRVHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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